molecular formula C10H17N B14496378 (3R)-3,7-Dimethyloct-7-enenitrile CAS No. 65562-68-7

(3R)-3,7-Dimethyloct-7-enenitrile

Cat. No.: B14496378
CAS No.: 65562-68-7
M. Wt: 151.25 g/mol
InChI Key: IZEVAEFFCNNIFP-SNVBAGLBSA-N
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Description

(3R)-3,7-Dimethyloct-7-enenitrile is an organic compound characterized by its unique structure, which includes a nitrile group and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3,7-Dimethyloct-7-enenitrile typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a suitable alkene with a nitrile source in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. Industrial methods often focus on cost-effectiveness and scalability, employing readily available raw materials and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

(3R)-3,7-Dimethyloct-7-enenitrile undergoes various chemical reactions, including:

    Oxidation: The double bond can be oxidized to form epoxides or diols.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas for hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Substituted nitriles or amides.

Scientific Research Applications

(3R)-3,7-Dimethyloct-7-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor to pharmaceutical compounds.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3R)-3,7-Dimethyloct-7-enenitrile exerts its effects depends on its interactions with molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The double bond may also participate in reactions that alter the compound’s structure and activity. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3,7-Dimethyloct-7-ene: Lacks the nitrile group, resulting in different reactivity and applications.

    (3R)-3,7-Dimethyloct-7-ynenitrile: Contains a triple bond instead of a double bond, leading to distinct chemical properties.

Uniqueness

(3R)-3,7-Dimethyloct-7-enenitrile is unique due to the presence of both a nitrile group and a double bond, which confer specific reactivity and potential applications. Its stereochemistry also plays a crucial role in its interactions and effectiveness in various applications.

Properties

CAS No.

65562-68-7

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

(3R)-3,7-dimethyloct-7-enenitrile

InChI

InChI=1S/C10H17N/c1-9(2)5-4-6-10(3)7-8-11/h10H,1,4-7H2,2-3H3/t10-/m1/s1

InChI Key

IZEVAEFFCNNIFP-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CCCC(=C)C)CC#N

Canonical SMILES

CC(CCCC(=C)C)CC#N

Origin of Product

United States

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